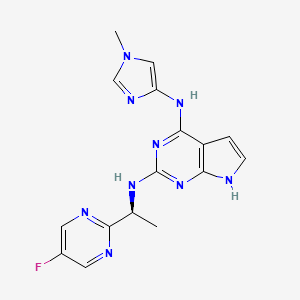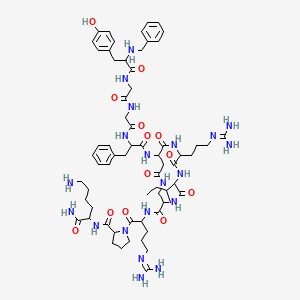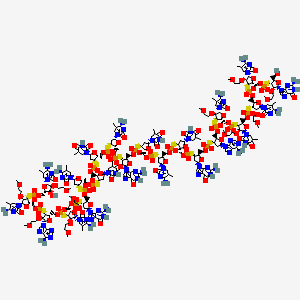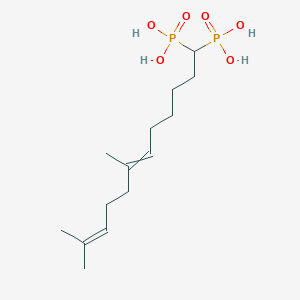![molecular formula C24H31IN5O7P B10770908 3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[125I]CGP 71872 is a radioiodinated probe that contains an azido group capable of photoactivation. This compound is primarily used to characterize gamma-aminobutyric acid type B receptors. The photoaffinity labeling experiments using crude membranes prepared from rat brain have revealed two predominant ligand binding species at approximately 130 and 100 kilodaltons .
準備方法
The synthesis of [125I]CGP 71872 involves the incorporation of an azido group that can be photoactivated. The specific synthetic routes and reaction conditions for this compound are detailed in scientific literature, but generally, the process involves radioiodination and subsequent purification steps . Industrial production methods for such specialized compounds are typically carried out in controlled laboratory environments due to the need for precision and safety in handling radioactive materials.
化学反応の分析
[125I]CGP 71872 undergoes various chemical reactions, including photoactivation due to the presence of the azido group. This photoactivation allows the compound to form covalent bonds with gamma-aminobutyric acid type B receptors, facilitating the study of these receptors’ distribution and function . Common reagents and conditions used in these reactions include light sources for photoactivation and specific buffers to maintain the stability of the compound during experiments. The major products formed from these reactions are covalently bonded complexes with gamma-aminobutyric acid type B receptors.
科学的研究の応用
[125I]CGP 71872 is extensively used in scientific research to study gamma-aminobutyric acid type B receptors. These receptors play a crucial role in the central nervous system, and understanding their distribution and function can provide insights into various neurological conditions. The compound’s ability to form covalent bonds with these receptors upon photoactivation makes it a valuable tool for researchers studying receptor localization and function in different tissues . Additionally, [125I]CGP 71872 can be used in drug development to screen for potential therapeutic agents targeting gamma-aminobutyric acid type B receptors.
作用機序
The mechanism of action of [125I]CGP 71872 involves its photoactivation, which allows the azido group to form covalent bonds with gamma-aminobutyric acid type B receptors. This covalent bonding enables researchers to study the receptors’ distribution and function in various tissues. The molecular targets of [125I]CGP 71872 are the gamma-aminobutyric acid type B receptors, and the pathways involved include the photoactivation process and subsequent covalent bonding with the receptors .
類似化合物との比較
Similar compounds to [125I]CGP 71872 include other radioiodinated probes used for receptor characterization. These compounds also contain functional groups that allow for covalent bonding with specific receptors upon activation. [125I]CGP 71872 is unique due to its specific application in studying gamma-aminobutyric acid type B receptors and its ability to form covalent bonds upon photoactivation . Other similar compounds include [125I]CGP 64213 and [125I]CGP 71868, which are also used for receptor characterization but may target different receptors or have different activation mechanisms .
特性
分子式 |
C24H31IN5O7P |
|---|---|
分子量 |
657.4 g/mol |
IUPAC名 |
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1/i25-2 |
InChIキー |
IHFUJPDKHJTHGQ-DQPKGEOYSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])[125I])O)O |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)




![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)



